2,2-Dimethylbut-3-ynoyl chloride

Description

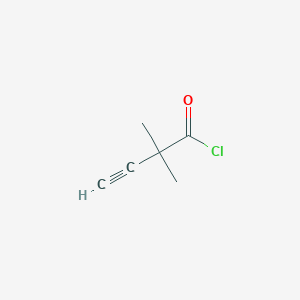

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylbut-3-ynoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c1-4-6(2,3)5(7)8/h1H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRWNFBPTYBWLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of 2,2-Dimethylbut-3-ynoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2,2-dimethylbut-3-ynoyl chloride, a valuable building block in organic synthesis, particularly for the introduction of the sterically hindered and functionally versatile 2,2-dimethyl-3-butynoyl moiety.

Overview

This compound is a reactive acyl chloride featuring a terminal alkyne and a quaternary center adjacent to the carbonyl group. This unique combination of functional groups makes it a strategic component in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The gem-dimethyl group provides steric hindrance, which can influence the stereochemical outcome of reactions, while the terminal alkyne allows for a wide range of subsequent transformations, such as cycloadditions and coupling reactions.

The most common and efficient method for the preparation of this compound is the reaction of its corresponding carboxylic acid, 2,2-dimethylbut-3-ynoic acid, with a chlorinating agent. This guide will focus on the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), a widely accepted method for the synthesis of acyl chlorides under mild conditions.

Physicochemical Data

A summary of the key physical and chemical properties of the starting material and the final product is presented in Table 1. This data is essential for handling, reaction monitoring, and purification.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2,2-Dimethylbut-3-ynoic acid |  | 56663-76-4 | C₆H₈O₂ | 112.13 | Not readily available | Not readily available |

| This compound |  | 114081-07-1 | C₆H₇ClO | 130.57 | Not readily available (likely requires vacuum distillation) | Not readily available |

| Oxalyl chloride |  | 79-37-8 | C₂Cl₂O₂ | 126.93 | 63-64 | 1.479 |

| N,N-Dimethylformamide (DMF) |  | 68-12-2 | C₃H₇NO | 73.09 | 153 | 0.944 |

| Dichloromethane (DCM) |  | 75-09-2 | CH₂Cl₂ | 84.93 | 39.6 | 1.326 |

Synthesis of this compound

Reaction Principle

The synthesis involves the conversion of the carboxylic acid to the acyl chloride via a nucleophilic acyl substitution mechanism. Oxalyl chloride is the chlorinating agent, and DMF acts as a catalyst by forming a reactive Vilsmeier reagent intermediate, which then reacts with the carboxylic acid. The reaction produces gaseous byproducts (CO₂, CO, and HCl), which helps to drive the reaction to completion.

Signaling Pathway (Reaction Mechanism)

Caption: Reaction mechanism for the formation of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of acyl chlorides using oxalyl chloride and catalytic DMF.[1]

Materials:

-

2,2-Dimethylbut-3-ynoic acid

-

Oxalyl chloride (≥ 98%)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or an aqueous base solution)

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2,2-dimethylbut-3-ynoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approximately 2-3 M concentration).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, ~1-2 drops per 10 mmol of carboxylic acid).

-

Addition of Oxalyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via a dropping funnel over 30-60 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Ensure the gas is safely vented through a trap.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. It is advisable to use a trap between the rotary evaporator and the vacuum pump to capture any volatile and corrosive byproducts.

Purification of this compound

The crude this compound is typically purified by fractional vacuum distillation to remove any non-volatile impurities and residual starting material.

Experimental Protocol for Purification

Equipment:

-

Short-path distillation apparatus or a fractional distillation setup with a short Vigreux column

-

Vacuum pump with a pressure gauge

-

Cold trap

-

Heating mantle with a stirrer

Procedure:

-

Distillation Setup: Assemble a clean, dry fractional vacuum distillation apparatus.

-

Distillation: Transfer the crude acyl chloride to the distillation flask. Apply vacuum and gently heat the flask. Collect the fraction at the appropriate boiling point and pressure. The exact boiling point will depend on the vacuum achieved. For sterically hindered acyl chlorides, a relatively low pressure is recommended to avoid decomposition at high temperatures.

-

Product Collection: Collect the purified this compound in a pre-weighed receiving flask cooled in an ice bath.

-

Storage: The purified acyl chloride is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container, preferably in a refrigerator or freezer to minimize degradation.

Expected Yield and Purity

Yields for the synthesis of acyl chlorides using this method are typically high, often exceeding 90%. The purity of the distilled product is generally greater than 98%, as determined by techniques such as GC-MS or NMR spectroscopy.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

-

Acyl chlorides are corrosive and lachrymatory. Handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Oxalyl chloride is highly toxic and corrosive. It reacts violently with water. All operations involving oxalyl chloride must be carried out in a fume hood, and all glassware must be scrupulously dried.

-

The reaction generates toxic and corrosive gases (CO, HCl). Ensure the reaction is well-ventilated and that the off-gases are properly trapped.

-

Vacuum distillation carries a risk of implosion. Use appropriate glassware and a safety screen.

This guide provides a detailed framework for the synthesis and purification of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

In-Depth Technical Guide to the Physicochemical Properties of 2,2-Dimethylbut-3-ynoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbut-3-ynoyl chloride is a bifunctional reagent of significant interest in synthetic and medicinal chemistry. Its unique molecular architecture, featuring a reactive acyl chloride and a versatile terminal alkyne, makes it a valuable building block for the synthesis of complex organic molecules. The gem-dimethyl substitution alpha to the carbonyl group provides steric hindrance that can influence reaction selectivity and prevent enolization. This guide provides a comprehensive overview of the known physicochemical properties, a plausible synthesis and characterization protocol, and a discussion of its potential applications in drug discovery.

It is important to note that while predicted data for some properties are available, experimentally determined values for several key physicochemical parameters have not been reported in the public domain. Furthermore, to date, no specific biological signaling pathways involving this compound have been elucidated.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. Researchers should be aware that predicted values are estimations and should be used with caution.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClO | [1][2] |

| Molecular Weight | 130.57 g/mol | [3] |

| CAS Number | 114081-07-1 | [1][4] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 132.3 ± 23.0 °C (Predicted) | |

| Melting Point | Not available | |

| Density | 1.089 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, THF) but reactive with protic solvents (e.g., water, alcohols). | [5] |

| Purity | Min. 95% (as supplied by commercial vendors) | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved by the chlorination of its corresponding carboxylic acid, 2,2-dimethylbut-3-ynoic acid, using a suitable chlorinating agent such as thionyl chloride.

Reaction:

Materials:

-

2,2-Dimethylbut-3-ynoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2,2-dimethylbut-3-ynoic acid.

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 2-3 equivalents) either neat or dissolved in an anhydrous solvent like dichloromethane.

-

Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken as the product is likely volatile.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and byproducts (thionyl chloride, HCl, SO₂). Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acetylenic proton, and a singlet for the six equivalent methyl protons. The chemical shifts would be informative of the electronic environment.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon, the quaternary carbon, the two carbons of the alkyne, and the methyl carbons.

2. Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a strong absorption band characteristic of the acyl chloride carbonyl group (C=O) stretch, typically in the region of 1780-1815 cm⁻¹.

-

A sharp absorption band for the terminal alkyne C≡C stretch should be observed around 2100-2140 cm⁻¹.

-

A peak corresponding to the acetylenic C-H stretch should be present around 3300 cm⁻¹.

3. Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the chlorine atom.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Reactivity and potential applications in drug discovery.

Reactivity and Potential Applications in Drug Development

The dual functionality of this compound makes it a versatile reagent in the synthesis of biologically active molecules.[2]

-

Acyl Chloride Moiety: The highly electrophilic acyl chloride group readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable amide, ester, and thioester linkages, respectively. This reactivity is fundamental in peptide synthesis, the formation of prodrugs, and the attachment of the molecule to a larger scaffold.

-

Terminal Alkyne Moiety: The terminal alkyne is a valuable functional group for various carbon-carbon and carbon-heteroatom bond-forming reactions. It can participate in:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": This highly efficient and specific reaction allows for the facile conjugation of the molecule to other molecules containing an azide group, which is useful in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) or fluorescent probes.

-

Sonogashira Coupling: This cross-coupling reaction enables the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides, providing a powerful tool for building molecular complexity.

-

Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to construct diverse heterocyclic systems, which are common motifs in many pharmaceuticals.

-

Given these reactive handles, this compound can be envisioned as a valuable tool in several areas of drug discovery, including the synthesis of novel chemical probes for target identification and validation, the development of linkers for bioconjugation, and as a fragment in fragment-based drug discovery campaigns. However, it must be reiterated that specific biological activities or involvement in signaling pathways for this particular compound have not yet been reported. Further research is required to explore its potential in these areas.

References

An In-depth Technical Guide to 2,2-Dimethylbut-3-ynoyl chloride (CAS Number: 114081-07-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbut-3-ynoyl chloride is a versatile bifunctional molecule of significant interest in organic synthesis. Its unique structure, incorporating a reactive acyl chloride, a sterically demanding gem-dimethyl group, and a terminal alkyne, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential applications in medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| CAS Number | 114081-07-1 | - |

| Molecular Formula | C₆H₇ClO | [1][2] |

| Molecular Weight | 130.57 g/mol | [1][2] |

| Predicted Boiling Point | 132.3 ± 23.0 °C | benchchem.com |

| Predicted Density | 1.089 ± 0.06 g/cm³ | benchchem.com |

| Canonical SMILES | CC(C)(C#C)C(=O)Cl | benchchem.com |

| InChI Key | GIRWNFBPTYBWLY-UHFFFAOYSA-N | - |

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 3-chloro-2,2-dimethylbut-3-enoic acid. The first step involves the formation of the precursor, 2,2-dimethyl-3-butynoic acid, followed by the conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol: Synthesis of 2,2-dimethyl-3-butynoic acid

This protocol is adapted from a known procedure for the synthesis of 2,2-dimethyl-3-butynoic acid.[3]

Materials:

-

3-chloro-2,2-dimethylbut-3-enoic acid

-

Sodium amide (NaNH₂)

-

Dimethyl sulfoxide (DMSO)

-

20% Hydrochloric acid (HCl) solution

-

Ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a 500 mL three-neck flask, add sodium amide (17.8 g, 0.458 mol, solid) and DMSO (50 mL).

-

Stir the mixture at room temperature until the evolution of ammonia gas ceases.

-

Cool the mixture to 0 °C and slowly add a solution of 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) in DMSO (50 mL) dropwise.

-

After the addition is complete, gradually warm the reaction mixture to 50 °C and stir at this temperature for 5 hours.

-

Continue stirring at room temperature overnight.

-

Slowly pour the reaction mixture into a pre-cooled 20% HCl solution.

-

Extract the aqueous mixture three times with ether.

-

Combine the ether extracts and dry over anhydrous Na₂SO₄.

-

Concentrate the dried ether solution under reduced pressure to yield crude 2,2-dimethyl-3-butynoic acid.

-

The crude product can be purified by recrystallization.

Experimental Protocol: Synthesis of this compound

This is a general procedure for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Materials:

-

2,2-dimethyl-3-butynoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Dry glassware

Procedure:

-

In a dry, round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 2,2-dimethyl-3-butynoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents).

-

Optionally, a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

-

Gently reflux the mixture until the evolution of sulfur dioxide and hydrogen chloride gas ceases (typically 1-3 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by its three key functional groups:

-

Acyl Chloride: This group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and organometallic reagents to form amides, esters, and ketones, respectively.

-

Gem-dimethyl Group: The steric bulk of the two methyl groups adjacent to the carbonyl carbon can influence the stereochemical outcome of reactions, potentially leading to diastereoselective transformations.

-

Terminal Alkyne: The carbon-carbon triple bond serves as a versatile handle for various transformations, including Sonogashira coupling, click chemistry (cycloadditions), and hydrogenation, allowing for the introduction of diverse molecular fragments.[4]

This combination of functionalities makes this compound a valuable synthon in the construction of complex organic molecules. While specific examples of its direct use in drug development are not widely reported in publicly available literature, its structural motifs are present in various bioactive compounds. The rigid alkyne linker and the gem-dimethyl group can be strategically employed to explore the structure-activity relationships (SAR) of potential drug candidates by providing conformational constraint and modulating metabolic stability.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic organic chemistry. Its unique combination of a reactive acyl chloride, a sterically influential gem-dimethyl group, and a versatile terminal alkyne makes it an attractive starting material for the synthesis of diverse and complex target molecules. While detailed experimental and spectroscopic data remain limited in the public domain, the general synthetic pathways and predicted properties outlined in this guide provide a solid foundation for researchers and drug development professionals interested in utilizing this compound in their work. Further investigation into its reactivity and applications is warranted to fully exploit its synthetic potential.

References

reactivity of 2,2-Dimethylbut-3-ynoyl chloride with nucleophiles

An In-depth Technical Guide to the Reactivity of 2,2-Dimethylbut-3-ynoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chemical building block prized in organic synthesis for its unique trifunctional nature. It incorporates a highly reactive acyl chloride, a sterically demanding gem-dimethyl group at the α-position, and a terminal alkyne. This combination of features dictates a specific reactivity profile, enabling its use in the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, details experimental considerations, and explores the synthetic utility of its products.

Introduction: Structural Features and Reactivity Implications

This compound (CAS No. 114081-07-1, Molecular Formula: C₆H₇ClO) possesses a distinct molecular structure that is central to its chemical behavior.[1] Three key features govern its utility in synthesis:

-

Acyl Chloride Group : This functional group serves as the primary site of reactivity. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing inductive effects of both the chlorine and oxygen atoms, making it highly susceptible to attack by nucleophiles.[1][2][3]

-

Gem-Dimethyl Group : Located at the α-position to the carbonyl, this group introduces significant steric hindrance. This bulk can modulate the rate of nucleophilic attack and, in certain contexts, influence the stereochemical outcome of reactions.[1] Critically, this substitution prevents α-proton abstraction.

-

Terminal Alkyne : The ethynyl group is a versatile functional handle that typically remains intact during initial nucleophilic substitution at the acyl chloride. It allows for a wide array of subsequent transformations, such as cycloadditions and cross-coupling reactions.[1][4]

The interplay of these features makes this reagent a strategic choice for introducing a sterically encumbered, alkynyl-containing moiety into a target molecule.

Figure 1: Key structural features of this compound.

Core Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. This reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition : The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. This is typically the rate-limiting step.[2]

-

Elimination : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion as the leaving group.

The steric hindrance from the gem-dimethyl group can decrease the reaction rate compared to less hindered acyl chlorides like acetyl or propionyl chloride.[2][5]

Figure 2: General mechanism for nucleophilic acyl substitution.

A significant feature of this compound is its inability to form a ketene. Acyl chlorides with α-hydrogens can be deprotonated by non-nucleophilic bases to yield highly reactive ketene intermediates. The absence of α-hydrogens in this compound completely blocks this side-reaction pathway, leading to cleaner substitution reactions.[1]

Figure 3: Logical inhibition of ketene formation pathway.

Reactions with Nitrogen Nucleophiles

The reaction of this compound with primary or secondary amines is a primary method for the synthesis of ynamides. These products are valuable intermediates in their own right, known for their unique electronic properties and reactivity.[6][7] The reaction requires at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

Data Presentation

| Nucleophile | Product Class | Conditions | Yield (%) | Reference |

| 4-(3-azidophenyl)azetidin-2-one | Ynamide | Not specified | 1.3 | [8] |

| General Primary/Secondary Amines | Ynamide | Et₃N, DCM, 0 °C to RT | Moderate to High | Representative |

Note: Specific yield data for this substrate is limited in the surveyed literature. Yields are highly dependent on the steric and electronic properties of the specific amine used.

Experimental Protocol: Synthesis of a Representative Ynamide

-

Setup : To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Add a non-nucleophilic base such as triethylamine (1.2 eq.).

-

Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition : Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred amine solution over 15-30 minutes.

-

Reaction : Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Workup : Upon completion, quench the reaction with water or saturated aqueous NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.

-

Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reactions with Oxygen Nucleophiles

Alcohols and water react with this compound to form the corresponding esters and carboxylic acid, respectively. The reaction with alcohols is typically performed in the presence of a base like pyridine, which acts as both a catalyst and an acid scavenger.

Data Presentation

| Nucleophile | Product Class | Conditions | Yield (%) | Reference |

| Alcohols (e.g., Ethanol) | Ester | Pyridine, DCM, 0 °C to RT | Good to Excellent | Representative |

| Water | Carboxylic Acid | Vigorous, often neat or in a solvent | Quantitative | Representative |

Note: No specific quantitative data for the reaction of this compound with alcohols was found in the searched literature. The table reflects general outcomes for acyl chloride esterifications.

Experimental Protocol: Synthesis of a Representative Ester

Figure 4: Typical experimental workflow for ester synthesis.

Reactions with Carbon Nucleophiles

Organometallic reagents can be used to form new carbon-carbon bonds at the carbonyl carbon. The choice of reagent is critical to avoid over-addition.

-

Organocuprates (Gilman Reagents) : Reagents like lithium dialkylcuprates (R₂CuLi) are soft nucleophiles that typically react with acyl chlorides to provide ketones in good yield, stopping after a single addition.

-

Grignard Reagents : These are harder nucleophiles and will typically add twice to an acyl chloride. The initial product is a ketone, which is more reactive than the starting acyl chloride, leading to a second nucleophilic attack to yield a tertiary alcohol after workup.

Data Presentation

| Nucleophile | Product Class | Conditions | Yield (%) | Reference |

| R₂CuLi (Gilman) | Ketone | THF or Et₂O, -78 °C | Good | Representative |

| RMgX (Grignard) | Tertiary Alcohol | THF or Et₂O, 0 °C to RT | Good | Representative |

Note: Table reflects expected outcomes based on general acyl chloride reactivity.

Synthetic Utility of the Terminal Alkyne

A major advantage of using this compound is the preservation of the terminal alkyne for subsequent modifications. This enables multi-step syntheses where the alkyne is elaborated after the initial nucleophilic substitution.

-

Sonogashira Coupling : The terminal alkyne of the ynamide or ester product can be coupled with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst to form a disubstituted alkyne. This is a powerful method for extending the carbon skeleton.[9][10][11]

-

Click Chemistry (Huisgen Cycloaddition) : The alkyne can react with azides in a [3+2] cycloaddition to form 1,2,3-triazoles, a highly stable and useful heterocyclic motif in medicinal chemistry and materials science.[1][12][13][14][15]

Conclusion

This compound is a uniquely functionalized reagent whose reactivity is dominated by the electrophilic acyl chloride group. Its reactions with nucleophiles proceed via a standard addition-elimination mechanism to provide a range of substituted products. The key structural features—a sterically hindering gem-dimethyl group that prevents ketene formation and a versatile terminal alkyne—make it an invaluable tool for the targeted synthesis of complex molecules. Understanding these features allows for the rational design of synthetic routes that leverage both the initial nucleophilic substitution and subsequent transformations of the alkyne handle.

References

- 1. This compound | 114081-07-1 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. mdpi.com [mdpi.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. [PDF] Novel ynamide structural analogues and their synthetic transformations. | Semantic Scholar [semanticscholar.org]

- 8. WO2016101887A1 - Necrosis inhibitors - Google Patents [patents.google.com]

- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 12. Tandem Double [3 + 2] Cycloaddition Reactions at Both C-1 and C-3 Atoms of N-Cyanomethylisoquinolinium Ylide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2,2-Dimethylbut-3-ynoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2,2-Dimethylbut-3-ynoyl chloride, a valuable building block in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its preparation and subsequent spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled based on typical values for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.20 | s | 1H | Acetylenic C-H |

| ~1.50 | s | 6H | gem-diCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C =O (Acyl chloride) |

| ~85 | Acetylenic C -H |

| ~75 | C ≡C (quaternary) |

| ~50 | C (CH₃)₂ |

| ~25 | C(CH₃ )₂ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 (sharp, strong) | ≡C-H stretch |

| ~2100 (sharp, medium) | C≡C stretch |

| ~1800 (strong) | C=O stretch (Acyl chloride) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 130/132 | Molecular ion peak [M]⁺ (with ³⁵Cl/³⁷Cl isotopes) |

| 95 | [M - Cl]⁺ |

| 67 | [M - Cl - CO]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes the conversion of 2,2-dimethylbut-3-ynoic acid to this compound using thionyl chloride.

Materials:

-

2,2-dimethylbut-3-ynoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Dry glassware

-

Nitrogen or Argon gas supply

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 2,2-dimethylbut-3-ynoic acid (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC or the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by distillation under reduced pressure to yield the pure product.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

-

¹H NMR: Acquire the proton NMR spectrum on a 500 MHz spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum on a 125 MHz spectrometer.

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

2.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Record the mass-to-charge ratio (m/z) of the resulting fragments.

Workflow and Data Relationship Diagram

Caption: Synthetic and analytical workflow for this compound.

Stability and Storage of 2,2-Dimethylbut-3-ynoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Dimethylbut-3-ynoyl chloride (CAS No. 114081-07-1). Due to the limited availability of specific stability data for this compound, this document draws upon the well-established chemical properties of acyl chlorides and safety data for structurally related molecules.

Core Concepts: Inherent Reactivity of Acyl Chlorides

This compound belongs to the acyl chloride functional group, which is characterized by a carbonyl group bonded to a chlorine atom. This arrangement renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the primary determinant of the compound's stability and dictates stringent handling and storage protocols. The key structural features of this compound include the reactive acyl chloride group, a sterically hindering gem-dimethyl group at the alpha-position, and a terminal alkyne, which can also influence its reactivity profile.[1]

Stability Profile and Degradation Pathways

The principal factor affecting the stability of this compound is its extreme sensitivity to moisture. Like other acyl chlorides, it readily undergoes hydrolysis upon contact with water, including atmospheric humidity. This reaction is typically rapid and exothermic, yielding 2,2-dimethylbut-3-ynoic acid and corrosive hydrogen chloride (HCl) gas.[2] This hydrolytic instability necessitates that the compound be handled and stored under strictly anhydrous conditions.

Caption: Primary degradation pathway of this compound via hydrolysis.

Recommended Storage and Handling Conditions

To ensure the integrity of this compound, adherence to appropriate storage and handling protocols is critical. The following recommendations are synthesized from safety data sheets of structurally similar acyl chlorides.

Storage Conditions

| Parameter | Recommendation | Rationale | Source (Similar Compounds) |

| Temperature | Store in a cool, dry place. Long-term storage at 2-8°C is recommended. | Minimizes potential for thermal degradation and reduces vapor pressure. | |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents contact with atmospheric moisture, thereby inhibiting hydrolysis. | [3] |

| Container | Keep container tightly closed. | Prevents ingress of moisture and air. | [3][4][5] |

| Ventilation | Store in a well-ventilated area. | Safely dissipates any vapors that may be released. | [6][4][5] |

| Light Exposure | Protect from light. | While not specifically documented for this compound, it is a general precaution for reactive chemicals. |

Incompatible Materials

Contact with the following substances should be strictly avoided to prevent vigorous and potentially hazardous reactions:

| Incompatible Material | Potential Hazard | Source (Similar Compounds) |

| Water/Moisture | Violent reaction, produces corrosive HCl gas. | [2] |

| Alcohols | Reacts to form esters and HCl gas. | |

| Amines | Reacts to form amides and HCl gas. | |

| Strong Bases | Can catalyze decomposition. | |

| Strong Oxidizing Agents | Potential for vigorous reaction. |

Experimental Protocols: General Handling Workflow

The following workflow outlines the recommended procedure for handling this compound in a laboratory setting. This protocol is designed to minimize exposure and prevent degradation.

Caption: Recommended workflow for the safe handling and storage of this compound.

Disclaimer: The information provided in this guide is based on the general chemical properties of acyl chlorides and data from structurally similar compounds. No specific experimental stability studies for this compound were found in the public domain. Researchers should always consult the most recent Safety Data Sheet (SDS) provided by the supplier and perform their own risk assessment before use.

References

An In-Depth Technical Guide to 2,2-Dimethylbut-3-ynoyl Chloride for Researchers and Drug Development Professionals

An examination of the molecular structure, properties, and reactivity of the versatile building block, 2,2-Dimethylbut-3-ynoyl chloride.

This technical guide provides a comprehensive overview of this compound, a valuable reagent in organic synthesis, particularly for applications in pharmaceutical and materials science. This document outlines its molecular structure, physicochemical properties, and characteristic reactivity, providing researchers, scientists, and drug development professionals with essential information for its application.

Core Molecular Structure and Identifiers

This compound is a small molecule featuring a unique combination of functional groups that contribute to its specific reactivity and utility in synthesis. Its structure incorporates a reactive acyl chloride, a sterically demanding gem-dimethyl group at the alpha-position, and a terminal alkyne.

The canonical SMILES representation of the molecule is CC(C)(C#C)C(=O)Cl and its InChIKey is GIRWNFBPTYBWLY-UHFFFAOYSA-N.[1] These identifiers are crucial for unambiguous database searching and molecular modeling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that while some experimental data is available for related compounds, specific experimentally determined values for the boiling point, density, and refractive index of this compound are not widely reported in the literature. The values provided are based on computational predictions and should be used as estimates.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClO | [2][3][4] |

| Molecular Weight | 130.57 g/mol | [3] |

| CAS Number | 114081-07-1 | [3] |

| Predicted Boiling Point | 132.3 ± 23.0 °C | |

| Predicted Density | 1.089 ± 0.06 g/cm³ | |

| Purity | Min. 95% (commercially available) | [3] |

Reactivity and Synthetic Applications

The chemical behavior of this compound is dictated by the interplay of its three key functional components:

-

Acyl Chloride: This functional group is a potent electrophile, making the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity allows for the efficient formation of esters, amides, and other carbonyl derivatives under mild conditions.[2]

-

Gem-Dimethyl Group: The presence of two methyl groups on the carbon adjacent to the carbonyl group introduces significant steric hindrance. This steric bulk can influence the stereochemical outcome of reactions and prevents enolization, a common side reaction with other acyl chlorides.[2]

-

Terminal Alkyne: The ethynyl group is a versatile handle for a wide range of chemical transformations. It readily participates in reactions such as Sonogashira coupling, click chemistry (cycloadditions), and various addition reactions, enabling the construction of more complex molecular architectures.[2]

This unique combination of functional groups makes this compound a valuable building block for the synthesis of a diverse array of organic molecules, including active pharmaceutical ingredients and advanced materials.

Experimental Protocols

Synthesis of this compound from 2,2-Dimethylbut-3-ynoic Acid

This procedure outlines the conversion of the parent carboxylic acid to the acyl chloride.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet, place 2,2-dimethylbut-3-ynoic acid.

-

Addition of Reagent: Under an inert atmosphere, add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the carboxylic acid. An anhydrous solvent such as dichloromethane or toluene may be used.

-

Reaction: The reaction mixture is typically heated to reflux and stirred for a period of 1 to 3 hours, or until the evolution of hydrogen chloride and sulfur dioxide gas ceases. The progress of the reaction can be monitored by infrared spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

-

Workup: After cooling the reaction mixture to room temperature, the excess thionyl chloride and solvent are carefully removed under reduced pressure.

-

Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Note: This is a generalized protocol. The optimal reaction conditions, including temperature, reaction time, and purification method, may need to be determined empirically for the specific scale and desired purity of the product. All manipulations should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride and the gaseous byproducts.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride functional group, typically in the region of 1780-1815 cm⁻¹. Other characteristic peaks would include the C-H stretch of the alkyne at approximately 3300 cm⁻¹ and the C≡C stretch around 2100-2260 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would likely show a singlet for the acetylenic proton around 2-3 ppm and a singlet for the six equivalent protons of the gem-dimethyl groups.

-

¹³C NMR: The carbonyl carbon is expected to appear in the deshielded region of the spectrum, typically between 160-180 ppm. The two carbons of the alkyne would resonate in the range of 65-90 ppm, and the quaternary and methyl carbons would also show distinct signals.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the formation of an acylium ion.

Conclusion

This compound is a versatile and reactive building block with significant potential in organic synthesis. Its unique combination of an acyl chloride, a sterically hindered gem-dimethyl group, and a terminal alkyne allows for a wide range of chemical transformations. This guide provides a foundational understanding of its structure, properties, and reactivity to aid researchers in its effective application in the development of novel pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully characterize its physical and spectroscopic properties.

References

A Technical Guide to 2,2-Dimethylbut-3-ynoyl Chloride for Researchers and Drug Development Professionals

An In-depth Guide to a Versatile Chemical Tool in Modern Organic Synthesis and Medicinal Chemistry

Introduction

2,2-Dimethylbut-3-ynoyl chloride is a valuable bifunctional reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in the field of drug development. Its unique structural features—a reactive acyl chloride, a sterically demanding gem-dimethyl group, and a terminal alkyne—make it a versatile building block for the introduction of a compact, rigid alkynyl moiety into a diverse range of molecular scaffolds.[1] This guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis and application in crucial synthetic transformations.

Commercial Availability

Several commercial suppliers offer this compound, facilitating its accessibility for research and development purposes. The table below summarizes key information from some of these suppliers.

| Supplier | Product Number/CAS | Purity | Notes |

| Biosynth | 3D-PEA08107 | Min. 95% | Described as a versatile small molecule scaffold for lab use only.[2] |

| EvitaChem | EVT-450726 | - | Marketed for its utility in nucleophilic substitution reactions. |

| BLDpharm | 114081-07-1 | - | Provides access to NMR, HPLC, and other analytical data upon request. |

| Benchchem | 114081-07-1 | - | Highlights its role as a strategic building block for complex molecules.[1] |

| Lab-Chemicals.Com | - | - | A supplier of various laboratory chemicals. |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety precautions is paramount when handling this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClO | [2] |

| Molecular Weight | 130.57 g/mol | [2] |

| CAS Number | 114081-07-1 | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | ~132 °C (predicted) | |

| Density | ~1.09 g/cm³ (predicted) |

Safety Information:

As an acyl chloride, this compound is expected to be a corrosive and moisture-sensitive compound. It will react exothermically with water and other protic solvents. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult the supplier-specific Safety Data Sheet (SDS).

Synthesis and Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and its application in key synthetic transformations.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reaction of its parent carboxylic acid, 2,2-dimethylbut-3-ynoic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is often preferred due to the formation of gaseous byproducts, which simplifies purification.[3]

dot

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

To a solution of 2,2-dimethylbut-3-ynoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Slowly add oxalyl chloride (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by GC-MS.

-

Upon completion, carefully remove the solvent and excess oxalyl chloride under reduced pressure. The crude this compound is often used in the next step without further purification.

Amide Bond Formation

The acyl chloride functionality of this compound reacts readily with primary and secondary amines to form stable amide bonds. This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of bioactive molecules. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to scavenge the HCl byproduct.[4][5]

dot

References

Methodological & Application

Application Notes and Protocols for 2,2-Dimethylbut-3-ynoyl Chloride in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbut-3-ynoyl chloride is a versatile bifunctional reagent that holds significant promise in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring a highly reactive acyl chloride and a terminal alkyne, allows for a sequential and orthogonal approach to molecular assembly. The acyl chloride provides a reactive handle for conjugation to nucleophiles such as amines and alcohols, forming stable amide or ester linkages. The terminal alkyne serves as a functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This dual reactivity enables the construction of complex molecular architectures with high efficiency and specificity.

The gem-dimethyl group alpha to the carbonyl provides steric hindrance, which can influence the reactivity of the acyl chloride and potentially offer advantages in terms of selectivity.[1] This application note provides detailed protocols for a two-step reaction sequence involving the initial acylation of a primary amine followed by a subsequent CuAAC click chemistry reaction.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇ClO | [1] |

| Molecular Weight | 130.57 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~135-137 °C | |

| Density | ~1.0 g/mL |

Table 2: Representative Reaction Parameters for Sequential Functionalization

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| 1 | Acylation | This compound, Primary Amine, Triethylamine | Dichloromethane (DCM) | 0 to RT | 1 - 4 |

| 2 | CuAAC | Alkyne-functionalized amide, Azide, CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 4 - 12 |

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Amide via Acylation

This protocol describes the reaction of this compound with a generic primary amine to form a stable amide bond, yielding a terminal alkyne-functionalized molecule ready for click chemistry.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution dropwise over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield the pure alkyne-functionalized amide.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the click chemistry reaction between the alkyne-functionalized amide synthesized in Protocol 1 and an azide-containing molecule.

Materials:

-

Alkyne-functionalized amide (from Protocol 1)

-

Azide-containing molecule (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a reaction vial, dissolve the alkyne-functionalized amide (1.0 eq) and the azide-containing molecule (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).

-

In another separate vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude triazole product can be purified by column chromatography or recrystallization.

Mandatory Visualizations

References

Application Notes and Protocols for Bioconjugation with 2,2-Dimethylbut-3-ynoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbut-3-ynoyl chloride is a versatile bioconjugation reagent that facilitates the introduction of a terminal alkyne group onto biomolecules. This functional group serves as a handle for subsequent "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] The reagent's primary mode of action is the acylation of nucleophilic residues on biomolecules, such as the ε-amino group of lysine residues in proteins, forming a stable amide bond.[4] The gem-dimethyl group adjacent to the acyl chloride provides steric hindrance that can influence reactivity and prevents unwanted side reactions like enolization.[4] These application notes provide detailed protocols for the initial labeling of proteins with this compound and subsequent click chemistry reactions.

Data Presentation

Table 1: Key Reaction Parameters for Protein Labeling with this compound

| Parameter | Recommended Range | Notes |

| pH | 8.0 - 8.5 | Balances amine deprotonation and acyl chloride hydrolysis.[1][2] |

| Buffer | 100 mM Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris).[2] |

| Molar Excess of Reagent | 5 - 20 fold | Optimization is recommended for each specific protein. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[2] |

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C to minimize protein degradation. |

| Reaction Time | 1 - 4 hours | Longer times may be needed at lower temperatures. |

| Organic Co-solvent | Anhydrous DMSO or DMF | To dissolve the acyl chloride before addition.[2] |

Table 2: Comparison of Downstream Click Chemistry Reactions

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst Required | Yes (Copper(I) salt) | No |

| Toxicity | Copper catalyst can be cytotoxic.[3] | Generally considered bioorthogonal and non-toxic.[3][5] |

| Reaction Speed | Very fast with catalyst. | Slower than CuAAC, but still efficient.[5] |

| Applications | In vitro labeling, fixed cells, material science. | Live-cell imaging, in vivo studies.[5] |

| Alkyne Partner | Terminal Alkyne (from 2,2-Dimethylbut-3-ynoyl) | Terminal Alkyne |

| Azide Partner | Any Azide | Strained Cyclooctyne-Azide (e.g., DBCO-Azide) |

Experimental Protocols

Protocol 1: Alkyne-Labeling of Proteins with this compound

This protocol details the acylation of primary amines (e.g., lysine residues) on a target protein.

Materials:

-

Protein of interest in a suitable buffer (amine-free, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate buffer, pH 8.5

-

Purification resin (e.g., desalting spin columns or dialysis cassettes with an appropriate MWCO).[6][7]

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the storage buffer contains amines (e.g., Tris), exchange it with PBS.

-

pH Adjustment: Add 1 M Sodium Bicarbonate buffer to the protein solution to achieve a final concentration of 100 mM and a pH of 8.3.[2]

-

Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 5 to 20-fold molar excess of the this compound solution to the protein solution. Add the reagent dropwise while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring or rotation. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).[6][7]

-

Quantification: Determine the concentration of the alkyne-labeled protein. The success of the labeling can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the 2,2-dimethylbut-3-ynoyl group (111.15 Da).

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for conjugating an azide-containing molecule to the alkyne-labeled protein.

Materials:

-

Alkyne-labeled protein (from Protocol 1)

-

Azide-containing molecule of interest (e.g., fluorescent dye, biotin-azide)

-

Copper(II) Sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

PBS or other suitable buffer

Procedure:

-

Prepare Reagents:

-

Prepare a 20 mM solution of CuSO₄ in water.

-

Prepare a 100 mM solution of THPTA in water.

-

Prepare a 100 mM solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 10 mM solution of the azide-containing molecule in DMSO or water.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

Alkyne-labeled protein (to a final concentration of 10-50 µM).

-

PBS buffer to adjust the volume.

-

Azide-containing molecule (2-5 equivalents relative to the protein).

-

Premix CuSO₄ and THPTA in a 1:5 molar ratio, then add to the reaction mixture (final concentration of 100-200 µM CuSO₄).[8]

-

-

Initiate Reaction: Add sodium ascorbate to a final concentration of 2.5 mM to initiate the click reaction.[8]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Purify the resulting bioconjugate using size exclusion chromatography, dialysis, or another suitable protein purification method to remove the catalyst and excess reagents.

Mandatory Visualizations

Caption: Experimental workflow for protein bioconjugation.

Caption: Reaction mechanism of lysine acylation.

References

- 1. fluidic.com [fluidic.com]

- 2. interchim.fr [interchim.fr]

- 3. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]

- 7. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]

- 8. NHS-ester-protein-labeling [protocols.io]

Application Notes and Protocols: 2,2-Dimethylbut-3-ynoyl Chloride as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylbut-3-ynoyl chloride is a valuable and versatile building block in modern organic synthesis. Its unique trifunctional structure, comprising a reactive acyl chloride, a sterically demanding gem-dimethyl group, and a terminal alkyne, offers a powerful toolkit for the construction of complex molecular architectures. The acyl chloride facilitates efficient coupling with a wide range of nucleophiles, the gem-dimethyl group provides steric control and prevents enolization, and the terminal alkyne serves as a handle for a variety of transformations, including cycloadditions and cross-coupling reactions. These attributes make this compound a strategic component in the synthesis of novel organic materials, agrochemicals, and pharmaceutical agents.

Key Applications

The unique structural features of this compound enable its use in a variety of important synthetic transformations:

-

Amide and Ester Formation: The highly electrophilic acyl chloride readily reacts with primary and secondary amines, as well as alcohols, to form the corresponding amides and esters under mild conditions. This allows for the straightforward introduction of the 2,2-dimethylbut-3-ynoyl moiety into a wide array of molecules.

-

"Click" Chemistry: The terminal alkyne is an ideal partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.

-

Diels-Alder Reactions: The alkyne can function as a dienophile in [4+2] cycloaddition reactions. When incorporated into a molecule containing a diene, it can participate in intramolecular Diels-Alder reactions to construct complex polycyclic systems.

-

Sonogashira Coupling: The terminal alkyne can undergo palladium-catalyzed Sonogashira coupling with aryl or vinyl halides, enabling the formation of carbon-carbon bonds and the synthesis of substituted alkynes.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₇ClO |

| Molecular Weight | 130.57 g/mol |

| CAS Number | 114081-07-1 |

| Boiling Point | ~145-147 °C (Predicted) |

| Density | ~1.0 g/mL (Predicted) |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 2,2-dimethylbut-3-ynoic acid to the corresponding acyl chloride.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

2,2-Dimethylbut-3-ynoic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a magnetic stirrer

-

Condenser with a drying tube

-

Ice bath

Procedure:

-

To a stirred solution of 2,2-dimethylbut-3-ynoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (1-2 drops).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled solution. Gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

-

Once the reaction is complete, carefully remove the solvent and excess reagent in vacuo. The resulting crude this compound is often used in the next step without further purification.

Quantitative Data (Representative):

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| 2,2-Dimethylbut-3-ynoic acid | 1.0 | 112.13 | 5.0 g |

| Oxalyl chloride | 1.2 | 126.93 | 4.3 mL |

| DCM | - | - | 50 mL |

| Product | MW ( g/mol ) | Yield | |

| This compound | - | 130.57 | >95% (crude) |

Protocol 2: Synthesis of an N-Aryl-2,2-dimethylbut-3-ynamide

This protocol details the reaction of this compound with an aniline derivative.

Figure 2: Amide formation workflow.

Materials:

-

This compound

-

Aniline derivative (e.g., 4-methoxyaniline)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the aniline derivative (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Quantitative Data (Representative):

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| 4-Methoxyaniline | 1.0 | 123.15 | 1.23 g |

| This compound | 1.05 | 130.57 | 1.37 g |

| Triethylamine | 1.1 | 101.19 | 1.53 mL |

| DCM | - | - | 50 mL |

| Product | MW ( g/mol ) | Yield | |

| N-(4-methoxyphenyl)-2,2-dimethylbut-3-ynamide | - | 217.26 | ~85-95% |

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of an amide derivative of 2,2-dimethylbut-3-ynoic acid with an organic azide.

Figure 3: CuAAC experimental workflow.

Materials:

-

N-Aryl-2,2-dimethylbut-3-ynamide (from Protocol 2)

-

Organic azide (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve the N-aryl-2,2-dimethylbut-3-ynamide (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by column chromatography on silica gel.

Quantitative Data (Representative):

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| N-phenyl-2,2-dimethylbut-3-ynamide | 1.0 | 187.24 | 1.87 g |

| Benzyl azide | 1.0 | 133.15 | 1.33 g |

| CuSO₄·5H₂O | 0.1 | 249.69 | 250 mg |

| Sodium ascorbate | 0.2 | 198.11 | 396 mg |

| t-BuOH/H₂O (1:1) | - | - | 50 mL |

| Product | MW ( g/mol ) | Yield | |

| 1-benzyl-4-(1-(phenylamino)-2,2-dimethyl-1-oxobut-3-yn-1-yl)-1H-1,2,3-triazole | - | 320.39 | >90% |

Protocol 4: Intramolecular Diels-Alder Reaction

This protocol outlines a general procedure for the intramolecular [4+2] cycloaddition of a substrate containing both a diene and the 2,2-dimethylbut-3-ynamide moiety.

Figure 4: Logical workflow for the intramolecular Diels-Alder reaction.

Materials:

-

A substrate containing a diene tethered to a 2,2-dimethylbut-3-ynamide or -ynoate.

-

High-boiling inert solvent (e.g., toluene, xylene, or o-dichlorobenzene)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube

-

Heating mantle or oil bath

Procedure:

-

Dissolve the intramolecular Diels-Alder precursor (1.0 eq) in a suitable high-boiling solvent in a round-bottom flask.

-

Heat the solution to reflux under an inert atmosphere. The required temperature will depend on the reactivity of the diene and dienophile (typically 110-180 °C).

-

Monitor the reaction progress by TLC or ¹H NMR spectroscopy. The reaction time can vary from a few hours to several days.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Representative):

| Reactant | Molar Eq. | MW ( g/mol ) | Amount |

| Diels-Alder Precursor | 1.0 | (Varies) | 1.0 g |

| Toluene | - | - | 50 mL |

| Product | MW ( g/mol ) | Yield | |

| Polycyclic Product | - | (Varies) | 60-80% |

Note: The success and stereochemical outcome of the intramolecular Diels-Alder reaction are highly dependent on the nature of the tether connecting the diene and the dienophile.

Conclusion

This compound is a highly adaptable and powerful building block for organic synthesis. The protocols provided herein offer a starting point for its application in the synthesis of amides, esters, triazoles, and complex polycyclic systems. Its unique combination of functional groups ensures its continued importance in the discovery and development of new chemical entities across various scientific disciplines. Researchers are encouraged to explore the full potential of this versatile reagent in their synthetic endeavors.

Application Notes and Protocols for Heterocycle Synthesis using 2,2-Dimethylbut-3-ynoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis of pyrazole and isoxazole heterocycles utilizing 2,2-dimethylbut-3-ynoyl chloride as a key building block. The methodologies described are based on established multi-component reaction strategies, adapted for this specific alkynoyl chloride.

Introduction

This compound is a versatile bifunctional reagent possessing both a reactive acyl chloride and a terminal alkyne. This unique combination allows for its participation in various cyclization reactions to form a range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The sterically demanding tert-butyl group can impart unique pharmacological properties to the resulting molecules. This document outlines two primary applications of this compound in the synthesis of 3-(tert-butyl)pyrazoles and 3-(tert-butyl)isoxazoles.

Synthesis of 3-(tert-butyl)pyrazoles

The synthesis of 3-(tert-butyl)pyrazoles can be achieved through a one-pot, three-component reaction involving this compound, a ketone, and a hydrazine derivative. The reaction proceeds via the in-situ formation of a 1,3-diketone intermediate, which then undergoes cyclocondensation with hydrazine.

Logical Workflow for Pyrazole Synthesis

Caption: Workflow for the synthesis of 3-(tert-butyl)pyrazoles.

Experimental Protocol: Synthesis of 5-Aryl/Alkyl-3-(tert-butyl)-1H-pyrazoles

This protocol describes the synthesis of a pyrazole derivative from this compound, a generic ketone, and hydrazine hydrate.

Materials:

-

This compound

-

Acetophenone (or other suitable ketone)

-

Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)

-

Hydrazine hydrate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Formation of the 1,3-Diketone Intermediate:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ketone (1.0 eq.) and anhydrous THF.

-